Structural Identity Confirmation via Canonical SMILES and Computed Topological Descriptors
The target compound is unambiguously defined by its canonical SMILES string CCNS(=O)(=O)C1=CC(=C(C=C1)OCCN)C.Cl, which encodes the unique connectivity pattern of the N-ethylsulfonamide, 3-methyl substitution, and 4-(2-aminoethoxy) side chain . In contrast, the isomeric compound 3-amino-N,N-diethyl-4-methoxybenzenesulfonamide hydrochloride (CAS 83763-52-4), which shares the identical molecular formula and molecular weight (294.80), bears a diethylamino group at position 3 and a methoxy group at position 4 rather than the aminoethoxy side chain . The computed TPSA of the target compound is 81.42, with a LogP of 1.05, while no analogous computed values were available from the same source for the comparator, limiting direct in silico property comparison .
| Evidence Dimension | Structural identity (canonical SMILES and substitution pattern) |
|---|---|
| Target Compound Data | SMILES: CCNS(=O)(=O)C1=CC(=C(C=C1)OCCN)C.Cl; MW 294.80; 4-(2-aminoethoxy), N-ethyl, 3-methyl substitution |
| Comparator Or Baseline | 3-Amino-N,N-diethyl-4-methoxybenzenesulfonamide HCl (CAS 83763-52-4): MW 294.80; 3-diethylamino, 4-methoxy, unsubstituted sulfonamide nitrogen |
| Quantified Difference | Identical molecular formula (C₁₁H₁₉ClN₂O₃S) but non-overlapping constitutional isomerism; different position and identity of basic amine and ether functionalities |
| Conditions | Structure comparison based on vendor-provided SMILES and IUPAC nomenclature |
Why This Matters
Procurement of an incorrect constitutional isomer sharing the same CAS-level search terms or molecular formula could lead to undetected structural mismatch and invalid experimental results.
